3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid
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Overview
Description
3-(3-Amino-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid: is a heterocyclic compound with a nitrogen-based, hetero-aromatic ring structure. It belongs to the pyrazoline derivative family, which has gained attention due to its confirmed biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects.
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Common Reagents and Conditions:: While precise reagents and conditions remain elusive, typical reaction conditions for similar pyrazoline derivatives involve various catalysts, solvents, and temperatures.
Major Products:: The major products formed from these reactions would depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry:: Researchers explore its potential as a building block for novel compounds.
Biology::Antibacterial: Investigated for its antibacterial properties.
Antitumor: Studied for potential anticancer effects.
Anti-inflammatory: May have applications in managing inflammation.
Antidepressant: Under investigation for mood-related disorders.
Industry:: Its industrial applications are yet to be fully explored.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains uncertain. Further research is needed to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C11H13N3O3S |
---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
3-(3-amino-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H13N3O3S/c1-5-6(2)18-10-9(5)11(17)14(12)7(13-10)3-4-8(15)16/h3-4,12H2,1-2H3,(H,15,16) |
InChI Key |
XKUWVHVRHVXKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)CCC(=O)O)N)C |
Origin of Product |
United States |
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